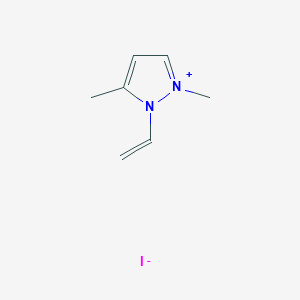

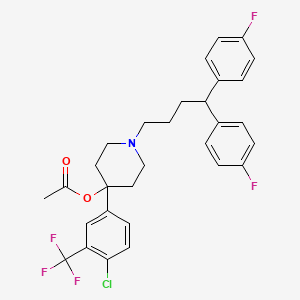

![molecular formula C44H48FeP2 B12062342 (R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)

(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-1-{(R)-2-[2-(Diphénylphosphino)phényl]ferrocényl}éthyldi(2-norbornyl)phosphi est un composé organophosphoré chiral. Il est caractérisé par la présence d’un groupement ferrocène, qui est un composé sandwich constitué de deux anions cyclopentadiényle liés de part et d’autre d’un atome de fer central.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (R)-1-{(R)-2-[2-(Diphénylphosphino)phényl]ferrocényl}éthyldi(2-norbornyl)phosphi implique généralement plusieurs étapes :

Formation du dérivé du ferrocène : La première étape consiste à préparer un dérivé du ferrocène avec un groupe partant approprié.

Substitution de la phosphine : Le dérivé du ferrocène subit une réaction de substitution avec la diphénylphosphine pour introduire le groupe diphénylphosphino.

Induction chirale :

Méthodes de production industrielle

Les méthodes de production industrielle de ces composés impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu, de systèmes de synthèse automatisés et de techniques de purification avancées.

Analyse Des Réactions Chimiques

Types de réactions

(R)-1-{(R)-2-[2-(Diphénylphosphino)phényl]ferrocényl}éthyldi(2-norbornyl)phosphi peut subir divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes de phosphine.

Réduction : Les réactions de réduction peuvent convertir le groupe phosphine en hydrures de phosphine.

Substitution : Le composé peut participer à des réactions de substitution où le groupe phosphine est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme l’hydrure de lithium et de l’aluminium, et des nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le choix du catalyseur sont cruciales pour obtenir les produits souhaités.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes de phosphine, tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés.

Applications de la recherche scientifique

Chimie

En chimie, (R)-1-{(R)-2-[2-(Diphénylphosphino)phényl]ferrocényl}éthyldi(2-norbornyl)phosphi est utilisé comme ligand en chimie de coordination et en catalyse. Sa nature chirale le rend précieux pour la synthèse asymétrique, où il peut induire la chiralité dans les produits.

Biologie et médecine

En biologie et en médecine, la structure unique du composé lui permet d’interagir avec des molécules biologiques, pouvant servir de sonde ou d’agent thérapeutique. Son groupement ferrocényle peut faciliter les processus de transfert d’électrons, ce qui le rend utile dans les applications bioélectrochimiques.

Industrie

Dans l’industrie, le composé peut être utilisé dans le développement de matériaux avancés, tels que les polymères et les nanomatériaux, en raison de sa capacité à former des complexes stables avec les métaux.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-1-{®-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi is used as a ligand in coordination chemistry and catalysis. Its chiral nature makes it valuable for asymmetric synthesis, where it can induce chirality in the products.

Biology and Medicine

In biology and medicine, the compound’s unique structure allows it to interact with biological molecules, potentially serving as a probe or therapeutic agent. Its ferrocenyl group can facilitate electron transfer processes, making it useful in bioelectrochemical applications.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mécanisme D'action

Le mécanisme par lequel (R)-1-{(R)-2-[2-(Diphénylphosphino)phényl]ferrocényl}éthyldi(2-norbornyl)phosphi exerce ses effets implique son interaction avec des cibles moléculaires telles que des enzymes, des récepteurs ou des ions métalliques. Le groupe diphénylphosphino peut se coordonner avec les centres métalliques, tandis que le groupement ferrocényle peut participer à des réactions redox, influençant l’activité globale du composé.

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires comprennent d’autres ligands phosphines chiraux et dérivés du ferrocène, tels que :

- (R)-1-{(R)-2-[2-(Diphénylphosphino)phényl]ferrocényl}éthyldi(2-norbornyl)phosphine oxyde

- (R)-1-{(R)-2-[2-(Diphénylphosphino)phényl]ferrocényl}éthyldi(2-norbornyl)phosphine hydrure

Unicité

Ce qui distingue (R)-1-{(R)-2-[2-(Diphénylphosphino)phényl]ferrocényl}éthyldi(2-norbornyl)phosphi, c’est sa combinaison spécifique de centres chiraux, de groupement ferrocényle et de groupement diphénylphosphino. Cette structure unique confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour des applications spécialisées dans divers domaines.

Propriétés

Formule moléculaire |

C44H48FeP2 |

|---|---|

Poids moléculaire |

694.6 g/mol |

InChI |

InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/t27-,28-,29-,30+,31+,38?,39?,40?;;/m1../s1 |

Clé InChI |

DQKWEEWLTZFHEZ-XQFUNJJCSA-N |

SMILES isomérique |

C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5C[C@@H]6CC[C@H]5C6)C7C[C@@H]8CC[C@H]7C8.[CH]1[CH][CH][CH][CH]1.[Fe] |

SMILES canonique |

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

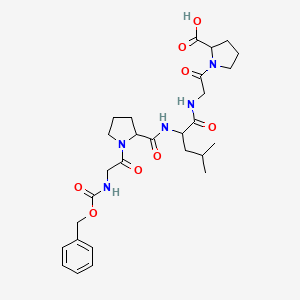

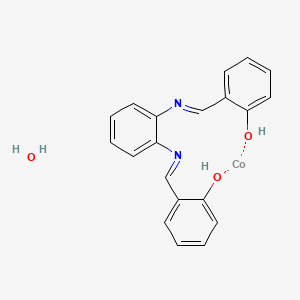

![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)

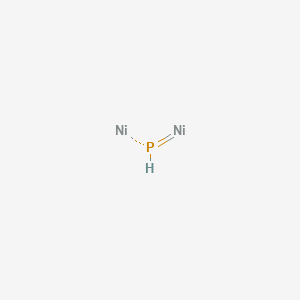

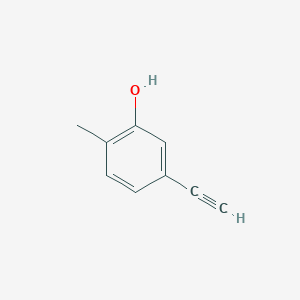

![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)